molecular formula C8H11NO3 B2445114 2-tert-butyl-1,3-oxazole-5-carboxylic acid CAS No. 1216002-44-6

2-tert-butyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2445114
CAS No.: 1216002-44-6
M. Wt: 169.18
InChI Key: LENAXFKYNMFUKU-UHFFFAOYSA-N
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Description

2-tert-butyl-1,3-oxazole-5-carboxylic acid is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is characterized by the presence of an oxazole ring substituted with a tert-butyl group and a carboxylic acid group

Scientific Research Applications

2-tert-butyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety symbols for 2-Tert-butyloxazole-5-carboxylic acid under the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .

Mechanism of Action

The carboxyl group can undergo various reactions, including esterification and amide formation, which are crucial in biochemistry. For instance, the formation of peptides from amino acids involves the creation of an amide bond between the carboxyl group of one amino acid and the amino group of another .

In terms of pharmacokinetics, the properties of a specific carboxylic acid would depend on its structure. Factors such as the size of the molecule, its polarity, and the presence of other functional groups can influence how it is absorbed, distributed, metabolized, and excreted in the body .

The action environment of a carboxylic acid can also vary depending on its structure and the biological system in which it is present. Factors such as pH and the presence of other molecules can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of 2-tert-butyloxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-tert-butyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce partially or fully reduced oxazole compounds .

Comparison with Similar Compounds

  • 2-Tert-butyl-4-methylthiazole-5-carboxylic acid
  • 2-Tert-butyl-5-methylisoxazole-4-carboxylic acid
  • 2-Tert-butyl-4,5-dimethylthiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-tert-butyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENAXFKYNMFUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216002-44-6
Record name 2-tert-butyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring suspension of ethyl 2-tert-butyloxazole-5-carboxylate (1.0 g, 5.07 mmol) in 1:1:1 THF/EtOH/H2O (15 ml) at RT was added LiOH.H2O (486 mg) and the mixture was stirred at RT for 3 hours. The reaction mixture was checked by LC-MS and the completed reaction was concentrated to an aqueous residue, acidified (pH 3-4) with 3M HCl and extracted with EtOAc (3×). The combined organics were washed with brine (1×), dried (MgSO4) and evaporated to afford desired product, 2-tert-butyloxazole-5-carboxylic acid (0.67 g, 78% yield). 1H NMR (400 MHz, DMSO-d6): δ 12.9 (brs, 1H), 8.62 (s, 1H), 1.30 (s, 9H); (ESI) m/z: 170.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
15 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
486 mg
Type
reactant
Reaction Step Two

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